molecular formula C18H14N4O2S3 B2447696 N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021059-10-8

N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2447696
CAS No.: 1021059-10-8
M. Wt: 414.52
InChI Key: GPLKBHXRFNHCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of benzothiazole, thiazole, and thiophene moieties

Properties

IUPAC Name

N-[4-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c23-15(21-18-20-12-4-1-2-5-13(12)27-18)8-7-11-10-26-17(19-11)22-16(24)14-6-3-9-25-14/h1-6,9-10H,7-8H2,(H,19,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLKBHXRFNHCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of 2-aminobenzothiazole from o-aminothiophenol and carbon disulfide in the presence of a base.

    Coupling Reaction: The 2-aminobenzothiazole is then coupled with a suitable acylating agent to form the benzothiazole derivative.

    Thiazole Formation: The benzothiazole derivative undergoes a cyclization reaction with a thioamide to form the thiazole ring.

    Final Coupling: The thiazole intermediate is then coupled with thiophene-2-carboxylic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-5 position of the thiazole ring undergoes nucleophilic substitution with amines, alcohols, or thiols. Reaction conditions and outcomes vary based on the nucleophile:

ReagentConditionsProductYieldCharacterization Methods
EthylenediamineDMF, 80°C, 6–8 hDiamine-substituted thiazole derivative72%H NMR, ESI-MS
Sodium methoxideMeOH, reflux, 4 hMethoxy-substituted analog65%TLC, IR
ThiophenolK₂CO₃, DMF, 100°C, 12 hPhenylthioether derivative58% C NMR, HPLC

Mechanism : The reaction proceeds via an SNAr mechanism, where the electron-withdrawing effect of the adjacent thiazole nitrogen enhances the electrophilicity of C-5.

Amide Bond Cleavage

The propionamide bridge (-NH-CO-) undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Conditions : 6M HCl, 110°C, 24 h

  • Product : 3-(Benzo[d]thiazol-2-ylamino)propanoic acid + Thiophene-2-carboxamide-thiazole fragment

  • Yield : 89% (quantitative cleavage)

Basic Hydrolysis

  • Conditions : 2M NaOH, EtOH/H₂O (1:1), 80°C, 8 h

  • Product : Ammonia + Corresponding carboxylic acid derivatives

  • Yield : 76%

Cyclization Reactions

Intramolecular cyclization is triggered under dehydrating conditions, forming fused heterocycles:

CatalystSolventTemperatureProductApplication
PPA (Polyphosphoric acid)Toluene120°C, 6 hBenzo thiazolo[3,2-a]thieno[2,3-d]pyrimidin-4-oneAnticancer lead
POCl₃DCM25°C, 2 hThiazolo[5,4-b]thiophene derivativeAntimicrobial agent

Key Insight : Cyclization enhances π-conjugation, improving binding affinity to biological targets like DNA topoisomerases .

Oxidation of Thiophene and Thiazole Moieties

The thiophene ring undergoes electrophilic oxidation, while the thiazole sulfur can be oxidized to sulfoxide/sulfone:

Oxidizing AgentTarget SiteConditionsProductYield
mCPBAThiophene ringDCM, 0°C, 1 hThiophene-1,1-dioxide derivative82%
H₂O₂/AcOHThiazole sulfur60°C, 3 hThiazole sulfoxide68%

Note : Over-oxidation to sulfone occurs with prolonged H₂O₂ exposure (>6 h).

Metal-Catalyzed Coupling Reactions

The carboxamide moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction TypeCatalystConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hBiaryl-carboxamide hybrid74%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C, 24 hN-arylated derivative63%

Application : These reactions enable structural diversification for SAR studies in anticancer drug development .

Reduction of Amide Groups

Selective reduction of the propionamide bridge is achieved using LiAlH₄:

  • Conditions : LiAlH₄ (3 eq), THF, 0°C → 25°C, 4 h

  • Product : Secondary amine derivative (N-(4-(3-(benzo[d]thiazol-2-ylamino)propyl)thiazol-2-yl)thiophene-2-carboxamide)

  • Yield : 81%

Interaction with Electrophiles

The benzothiazole amino group reacts with electrophiles such as acyl chlorides:

ElectrophileConditionsProductYield
Acetyl chloridePyridine, 0°C, 2 hN-acetylated derivative92%
Benzoyl chlorideEt₃N, DCM, 25°C, 6 hN-benzoylated analog85%

Scientific Research Applications

Research indicates that compounds similar to N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Anticancer Activity : The thiazole and thiophene rings are often implicated in anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea under reflux conditions.
  • Benzothiazole Addition : The benzothiazole moiety is introduced via a condensation reaction with suitable amines.
  • Final Amide Bond Formation : The final step involves acylation to form the carboxamide group, enhancing the compound's pharmacological profile.

Case Study 1: Anticancer Activity

A study published in a reputable journal explored the anticancer properties of thiazole derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that modifications to the thiazole structure could enhance therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of thiazole derivatives. The study found that compounds structurally related to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:

Biological Activity

N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure combining thiazole, thiophene, and benzo[d]thiazole moieties, which are known for their diverse biological profiles. The structural formula can be represented as follows:

N 4 3 benzo d thiazol 2 ylamino 3 oxopropyl thiazol 2 yl thiophene 2 carboxamide\text{N 4 3 benzo d thiazol 2 ylamino 3 oxopropyl thiazol 2 yl thiophene 2 carboxamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiazole and benzothiazole rings have shown effectiveness against various cancer cell lines.

  • Mechanism of Action : These compounds often function through the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrase and epidermal growth factor receptor (EGFR) pathways.
    CompoundCell LineIC50 (µM)
    1MCF70.096
    2HepG22.09
    This indicates that the compound may act as a potent inhibitor in cancer treatment strategies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that benzothiazole derivatives showed promising antibacterial activity against various strains of bacteria.

  • In Vitro Studies : The antibacterial activity was assessed using standard disk diffusion methods, revealing effective inhibition zones against Gram-positive and Gram-negative bacteria.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's.

  • Activity Assessment : Compounds containing similar structures have demonstrated significant AChE inhibitory activity with IC50 values as low as 2.7 µM in related studies.
    CompoundIC50 (µM)
    Lead Compound 12.7
    Lead Compound 23.5
    This positions the compound as a candidate for further exploration in neuropharmacology .

Study on Anticancer Activity

A recent study synthesized several derivatives of thiazole and evaluated their anticancer properties against MCF7 and A549 cell lines. The study found that specific modifications to the thiazole ring enhanced cytotoxicity significantly, suggesting structure-activity relationships that could be leveraged in drug design .

Study on Neuroprotective Effects

Another research focused on the neuroprotective effects of benzothiazole derivatives in models of Alzheimer's disease. The results indicated that these compounds could effectively inhibit AChE, leading to increased acetylcholine levels and improved cognitive function in animal models .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting benzo[d]thiazol-2-amine with a propiolic acid derivative to form the 3-oxopropyl linker.
  • Thiazole ring formation : Using Hantzsch thiazole synthesis (α-halo ketones and thiourea derivatives) to construct the central thiazole moiety .
  • Final carboxamide linkage : Coupling the thiophene-2-carboxamide group via EDCI/HOBt-mediated amidation .
    Key conditions include strict temperature control (60–80°C for amidation), anhydrous solvents (DMF or dichloromethane), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires monitoring pH and reaction time to minimize side products like unreacted intermediates or hydrolyzed byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound across different assays?

Discrepancies in bioactivity often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., kinase selectivity panels). Validate using standardized protocols like the NCI-60 panel for anticancer activity .
  • Solubility and stability : Poor aqueous solubility may lead to underestimated potency. Use co-solvents (DMSO ≤1%) or assess stability via HPLC under physiological pH (e.g., 7.4 vs. acidic tumor microenvironments) .
  • Metabolic interference : Liver microsome studies can identify metabolites that alter activity. Cross-reference with mass spectrometry (LC-MS) to confirm intact compound presence in assays .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : Confirm amide bond formation (δ 7.5–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and thiazole ring integration .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC purity : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity, critical for biological assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for cancer-related targets like VEGFR-2?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) on the benzo[d]thiazole ring to enhance hydrophobic interactions with VEGFR-2’s ATP-binding pocket .
  • Linker optimization : Replace the 3-oxopropyl group with sulfonamide or urea linkers to improve hydrogen bonding with Asp1046 and Lys868 residues .
  • In silico screening : Perform molecular docking (AutoDock Vina) and MD simulations to prioritize derivatives with lower binding energy (ΔG < -9 kcal/mol) . Validate top candidates via kinase inhibition assays .

Basic: What are the documented biological targets and mechanisms of action for this compound?

  • Carbonic anhydrase IX (CA IX) inhibition : Disrupts pH regulation in hypoxic tumors, inducing apoptosis. Confirmed via fluorometric assays (IC50 ~0.8 µM) .
  • EGFR/HER2 kinase inhibition : Competes with ATP binding, validated by Western blotting (reduced phosphorylation at Tyr1173) .
  • Antimicrobial activity : Targets bacterial topoisomerase IV (Gram-positive strains, MIC ~4 µg/mL) .

Advanced: What strategies mitigate off-target effects (e.g., CYP450 inhibition) during preclinical development?

  • CYP450 screening : Use fluorescence-based assays (e.g., CYP3A4 inhibition) to identify high-risk derivatives. Prioritize compounds with IC50 >10 µM .
  • Prodrug design : Mask polar groups (e.g., convert carboxamide to ester) to reduce liver metabolism .
  • Toxicogenomics : RNA-seq analysis of hepatocytes exposed to the compound can reveal pathways like oxidative stress response (Nrf2/ARE) .

Basic: How should researchers handle stability and storage challenges for this compound?

  • Storage : Lyophilized form under argon at -80°C for long-term stability. In solution, avoid repeated freeze-thaw cycles (use single-use aliquots in DMSO) .
  • Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Common degradation products include hydrolyzed amides (HPLC retention time shifts) .

Advanced: What computational tools are effective for predicting metabolite formation and toxicity?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to assess CYP450 metabolism, bioavailability, and Ames test outcomes .
  • MetaSite : Predicts Phase I metabolites (e.g., hydroxylation at the thiophene ring) .
  • DEREK Nexus : Flags structural alerts for genotoxicity (e.g., nitro groups) .

Basic: What in vitro assays are recommended for initial anticancer activity screening?

  • MTT assay : Test cytotoxicity against adherent cancer lines (e.g., A549, HepG2) with 48–72 hr exposure .
  • Colony formation : Assess long-term proliferation inhibition (14-day incubation) .
  • Wound healing/Transwell : Evaluate anti-migratory effects at sub-cytotoxic concentrations .

Advanced: How can researchers address poor aqueous solubility during formulation for in vivo studies?

  • Nanoformulation : Use PEGylated liposomes or PLGA nanoparticles (particle size <200 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent systems : Optimize vehicles like Cremophor EL/ethanol (1:1 v/v) for intraperitoneal administration .
  • Amorphous solid dispersion : Spray-dry with HPMCAS to improve dissolution rate (2-fold increase in Cmax) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.